3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride
Overview
Description
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a chemical compound that belongs to the class of psychoactive substances. It is characterized by its molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride typically involves the reaction of pyrrolidine with 2-phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the field of psychoactive substances.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride can be compared with other similar compounds, such as:
2-Phenylacetate derivatives: These compounds share a similar core structure but differ in their functional groups and chemical properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring structure that exhibit different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and phenylacetate moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl 2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(8-11-4-2-1-3-5-11)16-10-12-6-7-14-9-12;/h1-5,12,14H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZKSWMLOHLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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